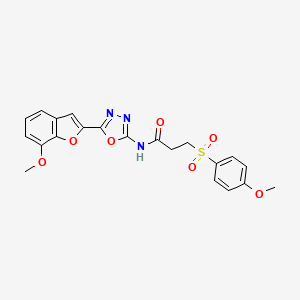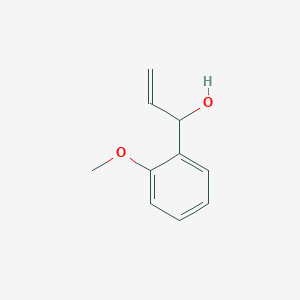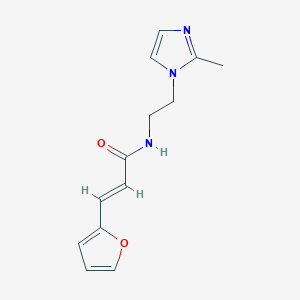
(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide, also known as MIF-1, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MIF-1 is a synthetic compound that was first synthesized in 1977 and has since been studied for its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Hemoglobin Adducts and Exposure Assessment
Acrylamide is extensively used in laboratories for polyacrylamide gel electrophoresis (PAGE) and is present in tobacco smoke. Studies have measured hemoglobin adducts of acrylamide and acrylonitrile in laboratory workers, smokers, and nonsmokers to assess exposure levels. These adducts serve as biomarkers to evaluate the extent of exposure to acrylamide and its potential health risks, such as genotoxic and reproductive effects (Bergmark, 1997).
Dietary Exposure and Health Risks
Research has also focused on the dietary exposure to acrylamide, particularly in relation to heat-induced compounds like acrylamide, furan, and polycyclic aromatic hydrocarbons (PAHs). These compounds are produced mainly during the thermal processing of foods. The French infant total diet study assessed the risk associated with these chemicals in food consumed by non-breast-fed children, indicating a concern for acrylamide levels and suggesting management measures to reduce exposure (Sirot et al., 2019).
Metabolism and Biomarker Development
Studies on the metabolism and hemoglobin adduct formation of acrylamide in humans have contributed to understanding how acrylamide is processed in the body and its potential health implications. Research has explored the metabolism following oral administration of acrylamide, comparing hemoglobin adduct formation upon oral and dermal administration. Such studies help in developing biomarkers for acrylamide exposure and assessing the risk of exposure in occupational settings (Fennell et al., 2005).
Occupational Health and Safety
The understanding of acrylamide's effects on human health has led to research focused on occupational health and safety. For example, studies have examined the presence of acrylamide and glycidamide hemoglobin adducts in smoking and non-smoking individuals, providing insights into the internal doses of acrylamide that workers might be exposed to. This research is crucial for establishing safety guidelines and preventive measures in workplaces where acrylamide exposure is a risk (Schettgen et al., 2004).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-11-14-6-8-16(11)9-7-15-13(17)5-4-12-3-2-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,15,17)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOBVDIBMJQEB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2387784.png)
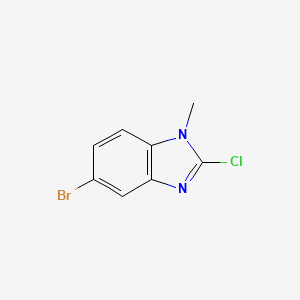
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)

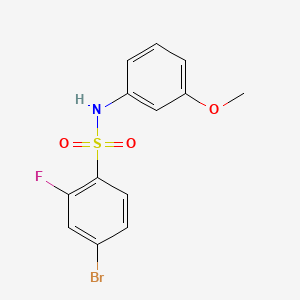
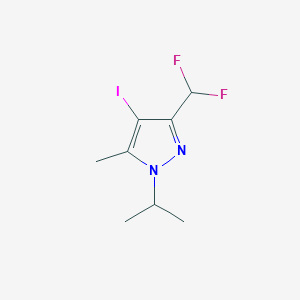
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid](/img/structure/B2387793.png)
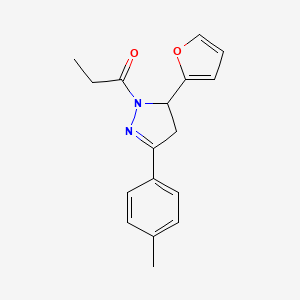
![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2387796.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]oxyethanamine;dihydrochloride](/img/structure/B2387798.png)
![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)
